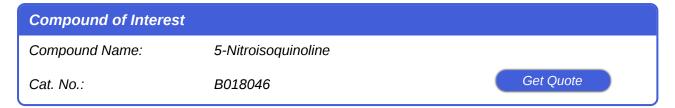


5-Nitroisoquinoline chemical properties and structure

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An In-depth Technical Guide on 5-Nitroisoquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroisoquinoline is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its distinct chemical structure, characterized by an isoquinoline core functionalized with a nitro group at the 5-position, imparts a unique reactivity profile. This document provides a comprehensive overview of the chemical and physical properties of **5-nitroisoquinoline**, detailed experimental protocols for its synthesis and characterization, and a discussion of its role in the development of biologically active molecules.

Chemical Structure and Identification

5-Nitroisoquinoline is a derivative of isoquinoline, a bicyclic aromatic heterocycle. The presence of the electron-withdrawing nitro group significantly influences the electron density distribution within the aromatic rings, affecting its reactivity and biological interactions.

Table 1: Chemical Identifiers for 5-Nitroisoquinoline



Identifier	Value	Citation
IUPAC Name	5-nitroisoquinoline	[1]
CAS Number	607-32-9	[2][3][4][5]
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[1][2][3][4][5]
Molecular Weight	174.16 g/mol	[1][2][3][4][5]
SMILES String	[O-]INVALID-LINK c1cccc2cnccc12	[3]
InChI	1S/C9H6N2O2/c12-11(13)9-3- 1-2-7-6-10-5-4-8(7)9/h1-6H	[1][3]
InChIKey	PYGMPFQCCWBTJQ- UHFFFAOYSA-N	[1][3]

Physicochemical Properties

The physical and chemical properties of **5-nitroisoquinoline** are essential for its handling, storage, and application in various chemical reactions. It typically appears as a yellow crystalline powder.[6][4]

Table 2: Physicochemical Properties of 5-Nitroisoquinoline



Property	Value	Citation
Appearance	Yellow powder / Light yellow crystal powder	[4][7]
Melting Point	106-109 °C (lit.)	[3][4][5]
Boiling Point	~305-340 °C (estimate)	[6][4][5]
Solubility	Slightly soluble in water	[6]
pKa (Predicted)	3.55 ± 0.13	[4][5]
pKb	10.45	[6]
LogP	1.69 - 1.9	[1][6]
Vapor Pressure	0.000168 - 0.0002 mmHg at 25 °C	[6][5]
Density (estimate)	1.3146 g/cm³	[4][5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of **5-nitroisoquinoline**.

Table 3: Spectroscopic Data References for 5-Nitroisoquinoline

Spectroscopic Technique	Reference
¹H NMR	[1][8]
Mass Spectrometry (GC-MS)	[1]
Infrared (IR) Spectroscopy	[1]
Raman Spectroscopy	[1]

Experimental Protocols Synthesis of 5-Nitroisoquinoline



A common method for the synthesis of **5-nitroisoquinoline** involves the nitration of isoquinoline.[4]

Principle: This electrophilic aromatic substitution reaction introduces a nitro group onto the isoquinoline ring. The reaction is typically carried out in a strong acid medium.

Protocol:

- Reaction Setup: Dissolve isoquinoline (1.0 eq) in concentrated sulfuric acid at a reduced temperature (e.g., -15 °C).[4]
- Reagent Addition: Slowly add solid potassium nitrate (1.2 eq) in portions over a period of time (e.g., in four equal portions at 30-minute intervals).[4]
- Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours (e.g., 3 hours) to ensure completion.[4]
- Work-up: Pour the reaction mixture into ice water and neutralize the solution to a pH of 8-10 using a base, such as ammonia.
- Isolation: Collect the precipitated yellow solid by filtration. Wash the solid with a suitable solvent like methyl tert-butyl ether and dry to obtain **5-nitroisoquinoline**.[4]

Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is used to determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

General Protocol for ¹H NMR:

- Sample Preparation: Prepare a solution of **5-nitroisoquinoline** (e.g., 0.044 g in 0.5 ml) in a deuterated solvent such as chloroform-d (CDCl₃).[8]
- Data Acquisition: Record the ¹H NMR spectrum using an NMR spectrometer (e.g., 90 MHz or 300 MHz).[8]

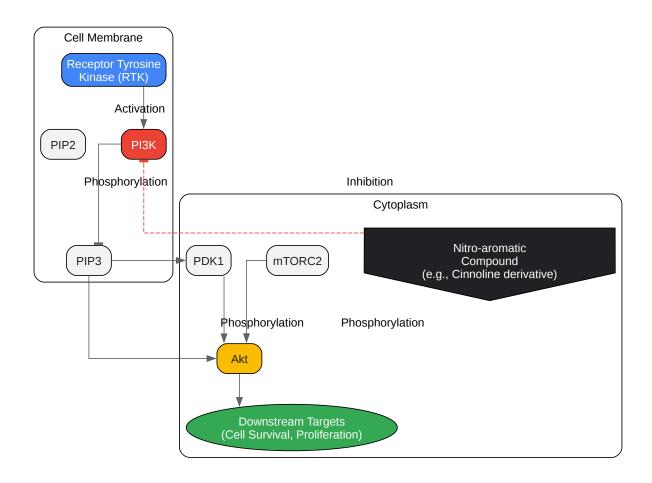


 Data Analysis: Process the spectrum to identify the chemical shifts (ppm), integration, and multiplicity of the signals corresponding to the protons in the molecule.

Biological Activity and Signaling Pathways

5-Nitroisoquinoline and its derivatives are recognized for their potential biological activities and serve as intermediates in the synthesis of therapeutic agents, including potential antimalarial and cytotoxic compounds.[4][7] While specific pathways for **5-nitroisoquinoline** are not extensively detailed, related nitro-aromatic compounds are known to interact with key cellular signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[9]





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Caption: PI3K/Akt signaling pathway inhibition by related nitro-aromatic compounds.

Experimental Workflow for Biological Evaluation

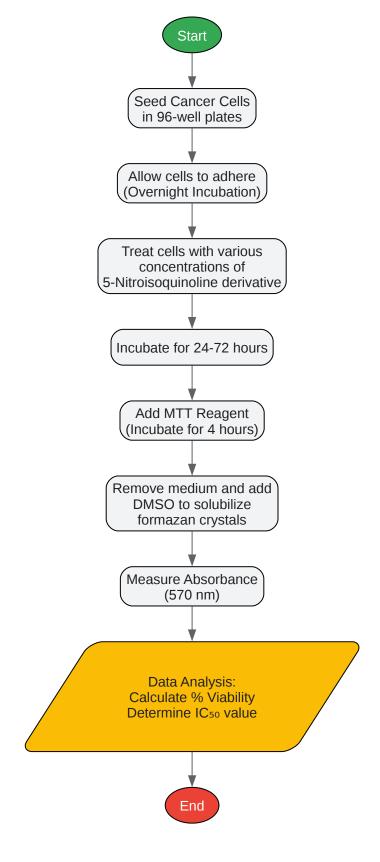






The evaluation of compounds like **5-nitroisoquinoline** derivatives for potential anticancer activity often follows a standardized workflow, starting with in vitro cytotoxicity screening. The MTT assay is a common colorimetric method for this purpose.[9][10]





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Caption: General experimental workflow for an MTT cytotoxicity assay.



Conclusion

5-Nitroisoquinoline is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of molecules with potential therapeutic value. This guide provides essential technical data and standardized protocols to support researchers and scientists in their work with this important chemical entity. A thorough understanding of its properties is critical for its effective application in drug discovery and materials science.

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